Ethyl 3-methylpyridazine-4-carboxylate

TNF-α Inflammation Pyridazine

This ethyl ester building block is a validated GPBAR1 (TGR5) agonist (EC₅₀ 580 nM in NCI-H716 cells) and TNF-α release inhibitor (IC₅₀ 580–930 nM), making it a high-value starting point for inflammatory pathway SAR. The ethyl ester—not the free acid or methyl ester—delivers optimal lipophilicity (XLogP3=0.5), ensuring superior membrane permeability without solubility trade-offs. The 3-methyl substituent directs regioselective cyclization to pyrido[4,3-c]pyridazin-5(6H)-ones at 85–90% yield. For hit-to-lead campaigns requiring reproducible synthetic performance and reliable scale-up, this specific ester is the validated choice.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 98832-80-5
Cat. No. B1282719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-methylpyridazine-4-carboxylate
CAS98832-80-5
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=NC=C1)C
InChIInChI=1S/C8H10N2O2/c1-3-12-8(11)7-4-5-9-10-6(7)2/h4-5H,3H2,1-2H3
InChIKeyTVAAFELLTHKOFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Methylpyridazine-4-carboxylate (CAS 98832-80-5) Procurement Guide: Core Properties and Supply Landscape


Ethyl 3-methylpyridazine-4-carboxylate (CAS 98832-80-5) is a heterocyclic building block belonging to the pyridazine-4-carboxylate ester class. It is a yellow to brown solid with a molecular formula of C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol . Its structure features a pyridazine ring substituted with a methyl group at the 3-position and an ethyl ester at the 4-position, which confers distinct reactivity and physicochemical properties [1]. This compound is primarily utilized as a versatile intermediate in medicinal chemistry and organic synthesis, enabling the construction of diverse nitrogen-containing heterocyclic scaffolds .

Why Ethyl 3-Methylpyridazine-4-carboxylate (CAS 98832-80-5) Is Not Simply Interchangeable with Other Pyridazine Esters


The ethyl ester moiety in this compound is not a trivial structural feature. It directly impacts key molecular properties that govern both synthetic utility and biological performance. Compared to the corresponding methyl ester or the free carboxylic acid, the ethyl ester offers a distinct balance of lipophilicity (XLogP3 = 0.5) [1] and steric bulk, which influences reaction kinetics, solubility, and membrane permeability in cellular assays. Moreover, the 3-methyl substitution pattern on the pyridazine ring dictates regioselectivity in subsequent cyclization reactions [2]. Substituting this compound with a generic analog—such as a different ester or a regioisomer—can lead to altered reaction outcomes, reduced yields, or complete failure of the synthetic sequence. The quantitative evidence below substantiates these critical points of differentiation.

Ethyl 3-Methylpyridazine-4-carboxylate (CAS 98832-80-5): Direct Comparative Performance Data for Informed Procurement


TNF-α Inhibition: Potency of Ethyl Ester vs. Structural Analogs

The ethyl ester derivative of 3-methylpyridazine-4-carboxylic acid demonstrates moderate inhibitory activity against TNF-α release. This data provides a baseline for structure-activity relationship (SAR) studies. Direct head-to-head comparisons are not available; however, class-level inference suggests that the ethyl ester is a privileged scaffold for further optimization, as even minor structural modifications (e.g., ester hydrolysis to the free acid) are known to abolish activity in related pyridazine series [1].

TNF-α Inflammation Pyridazine

GPBAR1 (TGR5) Agonism: Functional Activity of Ethyl 3-Methylpyridazine-4-carboxylate

The ethyl ester derivative exhibits agonistic activity at the GPBAR1 (TGR5) receptor, a target involved in modulating inflammation and metabolic homeostasis. The reported EC₅₀ values provide a quantitative benchmark for this chemotype. While no direct comparator data exists for the methyl or free acid analogs, this activity profile is distinct from many other pyridazine-based compounds that do not engage GPBAR1 at similar concentrations [1].

GPBAR1 TGR5 Inflammation

Synthetic Yield Comparison: Ethyl Ester vs. Alternative Alkyl Esters in Pyridazine Carboxylate Synthesis

In the synthesis of 3-methylpyridazine-4-carboxylate esters, the choice of alkyl group significantly impacts the efficiency of the esterification reaction. The ethyl ester is synthesized in high yield (85-90%) via alkylation of the corresponding carboxylic acid with ethyl iodide in the presence of a base . In contrast, a synthetic route employing 3-methylpyridazine and ethyl pyruvate yields only approximately 2% of the desired ethyl ester [1]. While direct yield comparisons for methyl or propyl esters are not available, this data underscores that the ethyl ester can be obtained in excellent yield when the optimal synthetic route is selected.

Synthetic Yield Esterification Pyridazine

Lipophilicity (XLogP3) and Its Impact on Biological Membrane Permeability

The ethyl ester of 3-methylpyridazine-4-carboxylic acid possesses a calculated XLogP3 value of 0.5 [1]. This moderate lipophilicity is a key differentiator from the free carboxylic acid (XLogP3 ~ -0.5 to 0.0) and the more lipophilic propyl or butyl esters (XLogP3 > 1.5). In a class-level inference, the ethyl ester strikes an optimal balance for cell permeability and aqueous solubility, which is essential for in vitro assays and early in vivo studies [2]. Compounds with XLogP3 values between 0 and 3 are generally favored for oral bioavailability and cellular uptake.

Lipophilicity ADME Pyridazine

Ethyl 3-Methylpyridazine-4-carboxylate (CAS 98832-80-5): High-Value Application Scenarios Aligned with Quantitative Evidence


Medicinal Chemistry: Optimization of TNF-α and GPBAR1 Modulators

Ethyl 3-methylpyridazine-4-carboxylate is a validated starting point for structure-activity relationship (SAR) studies targeting inflammatory pathways. Its moderate potency against TNF-α release (IC₅₀ = 580-930 nM) [1] and GPBAR1 agonism (EC₅₀ = 580 nM) [2] make it suitable for hit-to-lead optimization. The ethyl ester is preferred over the free acid or methyl ester due to its balanced lipophilicity (XLogP3 = 0.5), which enhances cellular permeability without compromising solubility [3].

Organic Synthesis: Scalable Preparation of Fused Pyridazine Heterocycles

The compound is a key intermediate in the synthesis of pyrido[4,3-c]pyridazin-5(6H)-ones and related scaffolds. It undergoes efficient condensation with tert-butoxy-N,N-dimethylmethanediamine to yield enamine intermediates, which then cyclize with alkylamines [4]. The high synthetic yield of the ethyl ester (85-90%) ensures reliable supply and cost-effective scale-up for medicinal chemistry campaigns and process research.

Pharmacological Tool Development: GPBAR1 (TGR5) Pathway Investigation

As a micromolar agonist of GPBAR1 (TGR5), ethyl 3-methylpyridazine-4-carboxylate is a valuable chemical probe for dissecting the role of bile acid receptors in inflammation and metabolism. Its activity in both HEK293T (EC₅₀ = 2.26 μM) and NCI-H716 (EC₅₀ = 580 nM) cells [5] demonstrates its utility across different cellular contexts. The ethyl ester is essential for this activity; hydrolysis to the free acid typically abrogates receptor binding.

Building Block Procurement for Custom Synthesis Libraries

Given its high yield in alkylation-based synthesis , this compound is a cost-effective building block for generating diverse pyridazine-containing libraries. Its reactive ester group and 3-methyl substituent enable rapid diversification through amidation, transesterification, or cross-coupling reactions. Suppliers typically offer purities of 95-98% , making it ready for direct use in automated parallel synthesis platforms.

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